5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
CAS No.: 383130-76-5
Cat. No.: VC2437296
Molecular Formula: C14H11N3OS
Molecular Weight: 269.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383130-76-5 |
|---|---|
| Molecular Formula | C14H11N3OS |
| Molecular Weight | 269.32 g/mol |
| IUPAC Name | 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C14H11N3OS/c15-14-17-16-13(19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H,(H2,15,17) |
| Standard InChI Key | VBDYSFDCYGGHBA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NN=C(S3)N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NN=C(S3)N |
Introduction
Chemical Structure and Identification
Molecular Composition and Identifiers
5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine features a five-membered thiadiazole ring with an amino group at the 2-position and a 3-phenoxyphenyl substituent at the 5-position. The compound is identified by the CAS number 383130-76-5 and has a molecular formula of C₁₄H₁₁N₃OS with a molecular weight of 269.32 g/mol . The structural arrangement creates a molecule with specific electronic and steric properties that influence its reactivity and interactions with biological targets.
Chemical Identifiers and Properties
The compound can be uniquely identified through several chemical identifiers, as presented in the following table:
| Property | Value |
|---|---|
| IUPAC Name | 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine |
| CAS Number | 383130-76-5 |
| Molecular Formula | C₁₄H₁₁N₃OS |
| Molecular Weight | 269.32 g/mol |
| InChI | InChI=1S/C14H11N3OS/c15-14-17-16-13(19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H,(H2,15,17) |
| InChI Key | VBDYSFDCYGGHBA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NN=C(S3)N |
| Storage Condition | Room Temperature |
The physical and chemical properties of this compound are significantly influenced by the thiadiazole ring, which contributes to its stability, reactivity, and biological interactions. The phenoxyphenyl group enhances the compound's lipophilicity and may influence its binding affinity to various biological targets.
Synthetic Methodologies
Synthesis Approaches
The synthesis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine involves multiple reaction steps and requires specific precursors and reaction conditions . A common synthetic route involves the reaction of 3-phenoxybenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). This cyclization step is crucial for forming the thiadiazole ring with the desired substituents.
The synthetic process typically proceeds through the following general steps:
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Formation of an intermediate thiosemicarbazone through the reaction of 3-phenoxybenzoyl chloride with thiosemicarbazide
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Cyclization of the thiosemicarbazone intermediate using a dehydrating agent
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Purification procedures to obtain the final product with high purity
Reaction Conditions and Optimization
The synthesis is usually conducted under reflux conditions to ensure complete cyclization and formation of the thiadiazole ring. The reaction parameters, including temperature, duration, solvent choice, and reagent concentrations, significantly influence the yield and purity of the final product. Optimizing these conditions is essential for efficient synthesis, especially when scaling up for industrial production.
Key reaction conditions typically include:
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Temperature: Usually at reflux temperature of the solvent
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Duration: Several hours to ensure complete reaction
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Solvent: Polar solvents such as dioxane or dimethylformamide (DMF)
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Dehydrating agent: Commonly phosphorus oxychloride (POCl₃)
Chemical Reactivity and Transformations
Reaction Types
5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical transformations due to the reactive sites present in its structure. The major types of reactions include:
Oxidation Reactions
The thiadiazole ring can be oxidized to form sulfoxides or sulfones, where the sulfur atom in the ring is susceptible to oxidation by various oxidizing agents. These oxidation reactions can modify the electronic properties of the molecule and potentially alter its biological activity.
Reduction Reactions
Reduction of specific functional groups within the compound can lead to the formation of thiols or amines, depending on the reducing agent used and the reaction conditions. These reduction products may exhibit different chemical and biological properties compared to the parent compound.
Substitution Reactions
The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. These substitution reactions provide a pathway for creating analogues with potentially enhanced or modified properties.
Reagents and Reaction Conditions
The outcome of chemical transformations involving 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is highly dependent on the choice of reagents and reaction conditions. Common reagents for different reaction types include:
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Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxide-based oxidizing agents
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Reduction: Lithium aluminum hydride, sodium borohydride, and other selective reducing agents
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Substitution: Halogens, alkylating agents, and various nucleophiles under appropriate conditions
These reactions must be carefully controlled to achieve the desired selectivity and prevent unwanted side reactions or degradation of the molecule.
Biological Activities and Pharmacological Properties
Antimicrobial Properties
Thiadiazole derivatives, including 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine, have demonstrated significant antimicrobial activities against various pathogens. Research indicates that these compounds exhibit antibacterial and antifungal properties, potentially through mechanisms involving disruption of microbial cell membranes or inhibition of essential enzymes.
Studies have shown that 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine can enhance the efficacy of existing antibiotics by acting synergistically against resistant bacterial strains. This synergistic effect is particularly valuable in the context of increasing antimicrobial resistance, presenting possibilities for developing combination therapies to overcome resistant infections.
Anticancer Activity
Recent investigations have highlighted the cytotoxic effects of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine and its derivatives on various cancer cell lines. Derivatives of thiadiazole compounds have demonstrated potent antiproliferative activity against human cancer cell lines, including colon cancer (HT-29), skin cancer (A431), and prostate cancer (PC3).
The anticancer mechanism appears to involve induction of apoptosis (programmed cell death) and inhibition of specific signaling pathways associated with tumor growth and progression. These findings suggest potential applications in cancer therapy, either as standalone agents or in combination with established anticancer drugs.
Scientific Research Applications
Pharmaceutical Research and Drug Development
The diverse biological activities of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine make it a valuable compound in pharmaceutical research and drug development. It serves as a versatile intermediate in synthesizing various pharmaceutical agents, particularly those targeting infectious diseases and cancer.
The thiadiazole ring is a common structural motif in many approved drugs and drug candidates, underscoring the importance of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine and its derivatives in medicinal chemistry. Researchers continue to explore modifications to the basic structure to enhance specificity, potency, and pharmacokinetic properties.
Agricultural Applications
In agricultural science, 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine has shown potential in the formulation of agrochemicals, particularly as fungicides and herbicides. Its application in crop protection enhances yield by effectively combating fungal infections and controlling weed growth, which is particularly relevant in sustainable agriculture practices where minimizing chemical residues is essential.
The compound's activity against plant pathogens is attributed to its ability to interfere with specific biochemical pathways essential for pathogen survival and reproduction. This selective toxicity makes it a promising candidate for developing targeted agricultural chemicals with reduced environmental impact.
Material Science Applications
The unique chemical structure of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine has implications for material science applications. Researchers are investigating its use in creating novel polymers and coatings with enhanced durability and resistance to environmental factors.
Incorporation of thiadiazole derivatives into polymer matrices can improve mechanical properties and thermal stability, leading to materials with superior performance characteristics. These enhanced materials may find applications in industries requiring durable coatings, such as automotive, aerospace, and construction.
Analytical Chemistry Applications
In analytical chemistry, 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine serves as a reagent for detecting and quantifying specific substances within complex mixtures. Its reactivity allows for the development of sensitive assays that can detect trace levels of target compounds, which is valuable in environmental monitoring, forensic analysis, and quality control in pharmaceutical and chemical industries.
The compound's ability to form specific interactions with target analytes makes it useful in developing selective analytical methods for challenging analytical problems. These methods can provide valuable data for research, regulatory compliance, and industrial quality control.
Comparative Analysis with Similar Compounds
Distinctive Features
5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is distinguished from similar compounds by the presence of the thiadiazole ring, which imparts unique chemical and biological properties . Compared to structural analogues, it exhibits enhanced stability and specific reactivity patterns that make it valuable for various applications.
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